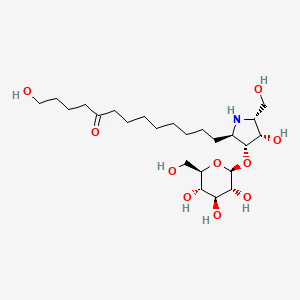
Broussonetine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Broussonetine B involves multiple steps, starting from readily available starting materials. One of the key steps in the synthesis is the regioselective installation of the α,β-unsaturated ketone functional group by the elimination of hydrogen bromide from α-bromoketone . The synthesis typically involves the use of cyclic nitrones derived from D-arabinose, followed by a series of reactions including reduction, protection, and deprotection steps .
Industrial Production Methods
Most of the production is carried out in research laboratories using synthetic routes similar to those described above .
Chemical Reactions Analysis
Types of Reactions
Broussonetine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Broussonetine B has a wide range of scientific research applications, including:
Mechanism of Action
Broussonetine B exerts its effects primarily through the inhibition of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . The compound binds to the active site of the enzyme, preventing it from interacting with its substrate. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Broussonetine B is part of a family of pyrrolidine alkaloids, which includes other compounds such as Broussonetine A, Broussonetine C, and Broussonetine D . These compounds share similar structures and glycosidase inhibitory properties but differ in the specific functional groups attached to the pyrrolidine ring .
Uniqueness
What sets this compound apart from its analogs is its specific configuration and the presence of unique functional groups that contribute to its potent glycosidase inhibitory activity . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H45NO10 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one |
InChI |
InChI=1S/C24H45NO10/c26-12-8-7-10-15(29)9-5-3-1-2-4-6-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16-,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1 |
InChI Key |
XRCYKIVYVCRJAM-BMSKXHDZSA-N |
Isomeric SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















